N-ethyl-L-asparagine

Description

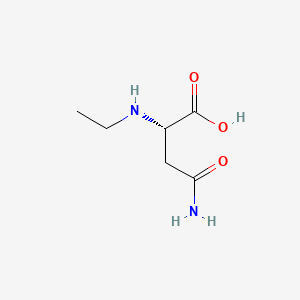

Structure

3D Structure

Properties

CAS No. |

7195-20-2 |

|---|---|

Molecular Formula |

C6H12N2O3 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

(2S)-2-amino-4-(ethylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C6H12N2O3/c1-2-8-5(9)3-4(7)6(10)11/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |

InChI Key |

UIRMLADHOCKNIS-BYPYZUCNSA-N |

SMILES |

CCNC(CC(=O)N)C(=O)O |

Isomeric SMILES |

CCNC(=O)C[C@@H](C(=O)O)N |

Canonical SMILES |

CCNC(=O)CC(C(=O)O)N |

sequence |

N |

Synonyms |

N(4)-ethylasparagine |

Origin of Product |

United States |

Chemical and Biological Properties of N Ethyl L Asparagine

Chemical Structure and Identification

N-ethyl-L-asparagine is an optically active compound with the L-configuration ebi.ac.uk. Its chemical formula is C₆H₁₂N₂O₃, and it has a molecular weight of approximately 160.17 g/mol ebi.ac.uk. The presence of the ethyl group modifies the polarity and steric bulk around the nitrogen atom compared to L-asparagine.

Table 1: Key Chemical Identifiers for N-ethyl-L-asparagine

| Property | Value | Source |

| Chemical Name | N-ethyl-L-asparagine | ebi.ac.uk |

| Synonyms | EtAsn, N2-ethyl-L-asparagine | ebi.ac.uk |

| CAS Registry Number | 7195-20-2 | ebi.ac.uk |

| Molecular Formula | C₆H₁₂N₂O₃ | ebi.ac.uk |

| Molecular Weight | 160.17 g/mol (Average Mass) | ebi.ac.uk |

| SMILES | CCNC@@HC(O)=O | ebi.ac.uk |

| Chemical Role(s) | Bronsted base, Bronsted acid | ebi.ac.uk |

Synthesis and Characterization

The synthesis of N-alkyl-L-asparagines, including N-ethyl-L-asparagine, has been achieved through established organic chemistry methodologies. One approach involves the reaction of protected p-activated aspartate derivatives with the corresponding alkylamine cdnsciencepub.com. For instance, protected N-alkyl-L-asparagines can be synthesized by reacting a protected p-activated aspartate ester with an alkylamine, followed by deprotection of the ester and other protecting groups, often via catalytic hydrogenation cdnsciencepub.com. The characterization of these synthesized compounds typically involves techniques such as infrared (IR) spectroscopy, which reveals characteristic absorption bands corresponding to the functional groups present, including the N-alkylamido carbonyl cdnsciencepub.com. Chromatographic methods, such as paper chromatography and ion-exchange chromatography, have also been employed to analyze and separate these derivatives, with increasing hydrophobicity (lengthening the alkyl chain) generally leading to increased retention times cdnsciencepub.com.

Metabolic Fate and Enzymatic Activity

Research has investigated the biochemical breakdown of N-ethyl-L-asparagine in microorganisms. In the bacterium Pseudomonas stutzeri, N4-ethyl-L-[U-¹⁴C]asparagine has been shown to be converted into [¹⁴C]-aspartate by cell-free extracts nih.gov. This conversion occurs optimally at a pH of 8.8 ± 0.2 and appears to proceed via hydrolysis, similar to the enzymatic deamidation of L-asparagine by L-asparaginase nih.gov. Notably, no labeled keto acid corresponding to N4-ethylasparagine was detected, supporting the hydrolysis mechanism rather than a transamination pathway. This finding highlights that the N-ethyl modification does not entirely prevent the enzymatic processing of the asparagine amide bond by certain biological systems.

Compound List:

N-ethyl-L-asparagine

Advanced Spectroscopic and Spectrometric Characterization of N Ethyl L Asparagine

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (As inferred from L-asparagine studies)

Circular Dichroism (CD) spectroscopy is an indispensable technique for analyzing chiral molecules by measuring the differential absorption of left and right circularly polarized light mtoz-biolabs.comjascoinc.comportlandpress.comphotophysics.com. This phenomenon, known as the Cotton Effect, occurs when a chiral molecule contains chromophores (light-absorbing groups) that interact differently with left- and right-handed circularly polarized light jascoinc.comphotophysics.com.

Principles of CD Spectroscopy for Chiral Analysis

CD spectroscopy operates on the principle that chiral molecules, by definition, are non-superimposable on their mirror images (enantiomers) photophysics.com. This inherent asymmetry leads to differences in how they absorb left- and right-circularly polarized light across various wavelengths mtoz-biolabs.comjascoinc.comphotophysics.com. The resulting CD spectrum, plotted as molar ellipticity (Δε) versus wavelength, provides a unique fingerprint for a specific chiral compound. This technique is particularly valuable for:

Chiral Discrimination : Distinguishing between enantiomers (L- vs. D-forms) mtoz-biolabs.comroyalsocietypublishing.org.

Structural Analysis : Elucidating secondary and tertiary structures in biomolecules like proteins jascoinc.comportlandpress.com, and identifying conformational states.

Quantification : Determining the relative amounts of enantiomers in a mixture royalsocietypublishing.org.

CD Spectra of L-asparagine and Related Amino Acids

Amino acids, including L-asparagine, possess a chiral center at their α-carbon atom mtoz-biolabs.comwikipedia.org. This chirality means they are optically active and will exhibit characteristic CD spectra. Studies have demonstrated the utility of CD spectroscopy for the quantitative analysis of L- and D-amino acid enantiomeric mixtures royalsocietypublishing.org. While specific CD spectral data for L-asparagine itself is not detailed in the provided search results, the general application of CD to amino acids involves identifying distinct absorption bands that are indicative of their chiral environment. For instance, CD spectra of other L-amino acids like L-leucine, L-proline, and L-methionine show specific patterns in the far-UV region (around 200-230 nm) related to their peptide backbone and side chains researchgate.net.

Inference for N-ethyl-L-asparagine

Studies on N-alkylated peptides have shown that N-alkylation can indeed affect their secondary structure content, as evidenced by changes in CD spectra researchgate.net. Similarly, for N-alkyl amino acids, the N-alkylation can impact their properties and potentially their CD signatures acs.orgub.edunih.gov. While direct experimental CD data for N-ethyl-L-asparagine is not extensively detailed in the provided sources, CD spectroscopy would be employed to:

Confirm Chirality : Verify that the synthesized compound retains the L-configuration inherited from L-asparagine.

Characterize Conformation : Investigate any specific conformational preferences or changes induced by the N-ethyl group.

Purity Assessment : Help in assessing the enantiomeric purity of synthesized samples.

The CD spectrum of N-ethyl-L-asparagine would likely show characteristic bands in the far-UV region, reflecting the chiral environment around the α-carbon and the peptide backbone, potentially with subtle shifts or changes in intensity compared to L-asparagine due to the N-ethyl substituent.

Illustrative Data Table: CD Spectroscopy Applications for Chiral Amino Acids

Given the lack of direct spectral data for N-ethyl-L-asparagine in the provided search results, the following table illustrates how CD spectroscopy is applied to characterize chiral amino acids, highlighting the types of information obtained. The specific wavelengths and ellipticity values are representative of typical amino acid CD profiles and are not direct measurements of N-ethyl-L-asparagine.

| Feature / Amino Acid | Typical Wavelength Range (nm) | Characteristic Molar Ellipticity (Δε) | Information Gained |

| Peptide Backbone | 200-230 | Negative (e.g., α-helix) | Secondary structure conformation (α-helix, β-sheet) |

| 210-220 | Positive (e.g., β-sheet) | Chirality of the backbone | |

| Aromatic Side Chains | 250-320 | Variable (positive/negative) | Tertiary structure, specific amino acid environments |

| L-Asparagine (Inferred) | ~205-215 (general amino acid) | Negative | Chirality confirmation, backbone conformation |

| N-ethyl-L-asparagine (Inferred) | ~205-215 (general amino acid) | Negative, potentially altered intensity/shape | Chirality confirmation, influence of N-ethyl group on conformation |

Note: Specific CD spectra for N-ethyl-L-asparagine require experimental determination. The values presented are illustrative of general amino acid CD characteristics.

Compound Nomenclature

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting and understanding the electronic structure and properties of molecules. For N-ethyl-L-asparagine, these methods provide insights into its stable configurations and electronic distribution.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the calculation of molecular properties based on the electron density. Studies employing DFT on L-asparagine and related compounds have focused on optimizing molecular geometry, including bond lengths, bond angles, and dihedral angles, to identify the most stable conformers researchgate.netresearchgate.netacs.orgresearchgate.netjmchemsci.comresearchgate.netresearchgate.net. These calculations also provide detailed information about the electronic structure, such as electron density distribution and molecular electrostatic potential (MEP) surfaces, which are indicative of molecular interactions and reactivity researchgate.netresearchgate.net. While specific DFT studies detailing the precise geometric parameters for N-ethyl-L-asparagine were not found, related studies on L-asparagine itself utilize DFT to optimize its zwitterionic form, revealing the presence of intramolecular hydrogen bonds that stabilize its structure researchgate.net. The application of DFT to similar amino acid derivatives, such as N-(Phenylsulfonyl)-L-asparagine, has successfully optimized geometric parameters and electronic structures researchgate.netresearchgate.net.

Hartree-Fock (HF) Level Calculations

Hartree-Fock (HF) is an ab initio quantum chemistry method that provides a foundational approach to calculating electronic structure. While DFT is often preferred for its balance of accuracy and computational cost, HF calculations can offer valuable insights, particularly for understanding electronic properties and for comparison with DFT results. Studies on related amino acid derivatives have employed HF calculations alongside DFT to optimize molecular geometry and analyze electronic structures researchgate.netresearchgate.netresearchgate.netnih.gov. For instance, HF calculations have been used in conjunction with DFT to determine the equilibrium geometries of molecules, providing a basis for further electronic property analysis nih.gov. In some contexts, HF calculations are used to obtain initial geometries before more computationally intensive methods like DFT are applied researchgate.net.

Electronic Properties and Reactivity Analysis

Understanding the electronic properties of N-ethyl-L-asparagine is key to predicting its chemical behavior and reactivity. Computational methods allow for the analysis of key electronic descriptors.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for understanding molecular reactivity jmchemsci.comwuxiapptec.commasterorganicchemistry.comlibretexts.org. The HOMO represents the highest energy level occupied by electrons, while the LUMO represents the lowest energy level that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity, as it requires less energy for electron excitation or transfer researchgate.netwuxiapptec.commasterorganicchemistry.comlibretexts.orglibretexts.org. Studies on L-asparagine have calculated these frontier orbital energies, providing parameters such as ionization energy, electron affinity, chemical potential, hardness, and global electrophilicity index researchgate.netresearchgate.netresearchgate.net. These values are crucial for predicting how the molecule might interact with other species. While direct HOMO-LUMO analysis for N-ethyl-L-asparagine was not explicitly found, the methodologies applied to L-asparagine and its derivatives are directly transferable researchgate.netresearchgate.netresearchgate.net.

Charge Distribution Analysis (e.g., Mulliken Atomic Charges, Natural Population Analysis)

Analyzing the distribution of electron density within a molecule, often quantified by atomic charges, helps identify potential sites of electrophilic or nucleophilic attack. Methods like Mulliken Atomic Charges and Natural Population Analysis (NPA) are commonly used in DFT and HF calculations to assign partial charges to individual atoms researchgate.netresearchgate.netresearchgate.net. These calculations reveal how electron density is distributed across the molecule, highlighting regions of high or low electron density. For L-asparagine, Mulliken atomic charge distribution has been calculated, showing specific charge distributions on its atoms researchgate.netresearchgate.net. Such analyses are vital for understanding intermolecular interactions and reaction mechanisms, as atoms with significant partial charges are often involved in chemical reactions.

Conformational Landscape and Potential Energy Surface Scans

The conformational landscape of a molecule describes the various spatial arrangements (conformations) it can adopt, each associated with a specific potential energy. Potential Energy Surface (PES) scans involve systematically varying dihedral angles to map out these energy changes and identify stable conformers researchgate.netacs.orgconicet.gov.arnih.govwayne.eduuzh.ch. For amino acids, conformational analysis is crucial for understanding their behavior in solution and in biological systems, including protein folding and enzyme interactions.

Studies on L-asparagine and its derivatives have explored potential energy surfaces to identify stable conformations. For L-asparagine itself, DFT optimization has revealed multiple stable conformations, often stabilized by intramolecular hydrogen bonding researchgate.netresearchgate.net. For instance, a conformation with three intramolecular hydrogen bonds was found to be particularly stable in some studies researchgate.net. The analysis of potential energy surfaces for amino acid side chains is a common computational approach, often involving scans of dihedral angles like χ1 and χ2 researchgate.netconicet.gov.arnih.gov. While direct PES scans specifically for N-ethyl-L-asparagine were not identified in the search, the methodologies applied to L-asparagine and related amino acid amides provide a framework for such investigations researchgate.netresearchgate.netresearchgate.netconicet.gov.arnih.gov. These studies typically involve optimizing initial geometries and then performing scans along key rotatable bonds to map out the energy landscape and locate energy minima corresponding to stable conformers.

Biochemical Pathways and Enzymatic Reactivity of N Ethyl L Asparagine

Metabolic Fate and Biotransformation in Diverse Biological Systems

The metabolic fate of N-ethyl-L-asparagine involves its breakdown and potential role as an intermediate in various biological systems.

Catabolic Pathways and Degradation Mechanisms

In bacteria such as Pseudomonas stutzeri, N-ethyl-L-asparagine undergoes hydrolysis, similar to L-asparagine, to yield L-aspartate and ammonia (B1221849). Studies using labeled N-ethyl-L-asparagine ([u-¹⁴C]) in Pseudomonas stutzeri have shown that it is converted into [¹⁴C]-aspartate by cell-free extracts. This reaction exhibits an optimal pH of 8.8 ± 0.2. Importantly, the breakdown process does not appear to involve the formation of a labeled keto acid corresponding to N-ethylasparagine, reinforcing the hypothesis of a hydrolytic degradation mechanism nih.govnih.gov. The resulting aspartate can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, after potential transamination to oxaloacetate libretexts.orgwikipedia.org.

Potential Biosynthetic Intermediacy or Branch Point Role

While direct evidence for N-ethyl-L-asparagine serving as a biosynthetic intermediate or a significant branch point in major metabolic pathways is limited in the reviewed literature, its structural similarity to L-asparagine suggests it could potentially interact with enzymes involved in amino acid metabolism. L-asparagine itself is synthesized from aspartate, with glutamine providing the amino group wikipedia.orgontosight.ai. The degradation of asparagine by L-asparaginase yields aspartate and ammonia, which can then be further metabolized libretexts.orgwikipedia.orgdrugbank.com. If N-ethyl-L-asparagine were to be synthesized or encountered, its fate would likely mirror that of L-asparagine, involving hydrolysis or other enzymatic modifications.

Interaction with L-Asparaginase and Other Asparagine-Metabolizing Enzymes

N-ethyl-L-asparagine's interactions with L-asparaginase and related enzymes are of interest due to L-asparaginase's critical role in cancer therapy and acrylamide (B121943) mitigation.

Substrate Specificity and Kinetic Parameters of Related Amidohydrolases

L-asparaginase enzymes, broadly classified as amidohydrolases, are known for their high specificity towards L-asparagine frontiersin.orgjmbfs.orgresearchgate.net. For instance, Erwinia carotovora L-asparaginase has a Km of approximately 10⁻⁵ M and a Vmax of 0.9 µmole of ammonia released per minute per unit of enzyme for L-asparagine. Other substrates tested with this enzyme showed significantly higher Km values and less than 25% of the Vmax observed for L-asparagine researchgate.net. Similarly, E. coli L-asparaginase II exhibits a Km of 0.5 mM and a Vmax of 500 U/mg ajol.info. While specific kinetic parameters for N-ethyl-L-asparagine with these enzymes are not explicitly detailed in the provided search results, the general substrate specificity of L-asparaginase suggests that modifications to the asparagine molecule, such as N-ethylation, might alter its binding affinity (Km) and catalytic efficiency (Vmax).

Evaluation as a Substrate or Inhibitor of Purified Enzymes

Research on L-asparaginase has focused on its activity as a substrate for purified enzymes, primarily L-asparagine itself drugbank.comfrontiersin.orgjmbfs.orgresearchgate.netnih.govjrmds.inscielo.brresearchgate.net. L-asparaginase hydrolyzes L-asparagine to L-aspartic acid and ammonia. While N-ethyl-L-asparagine is not commonly cited as a direct substrate or inhibitor in studies focusing on purified L-asparaginase, its structural similarity to L-asparagine implies it could potentially interact with the enzyme's active site. Studies evaluating L-asparaginase from Pseudomonas fluorescens have shown its effectiveness in inhibiting biofilm formation, highlighting its broader enzymatic applications researchgate.net. The evaluation of N-ethyl-L-asparagine in such contexts would require specific experimental testing against purified L-asparaginase or related enzymes.

Participation in Transamination or Other Amino Acid Conversion Reactions

Transamination reactions are crucial for amino acid metabolism, involving the transfer of an amino group from one molecule to another, typically catalyzed by aminotransferases (transaminases) and requiring pyridoxal-5'-phosphate (PLP) as a cofactor uomosul.edu.iqwikipedia.org. Aspartate, a product of asparagine hydrolysis, actively participates in transamination reactions. For example, aspartate can be transaminated with α-ketoglutarate to form glutamate (B1630785) and oxaloacetate, a key intermediate in the TCA cycle libretexts.orgwikipedia.orguomosul.edu.iqwikipedia.org. While N-ethyl-L-asparagine itself is not explicitly mentioned as a direct participant in known transamination reactions in the provided literature, if it were hydrolyzed to N-ethylaspartate, the latter's potential participation in such pathways would depend on the specificities of the involved transaminases.

Potential for N-Acetylation by Acetyltransferases (e.g., Arylamine N-Acetyltransferase 1)

Arylamine N-acetyltransferases (NATs) are a well-characterized family of enzymes involved in the metabolism of a wide range of xenobiotic compounds, including drugs and carcinogens. These enzymes primarily catalyze the transfer of an acetyl group from acetyl-CoA to the terminal nitrogen atom of arylamines, arylhydrazines, and N-hydroxyarylamines. Human NAT1 and NAT2 are the most studied isoforms, each possessing distinct substrate specificities and expression patterns atlasgeneticsoncology.orgprospecbio.comfrontiersin.orgnih.govoup.com. NAT1, for instance, is known to acetylate substrates such as p-aminosalicylate and p-aminobenzoylglutamate, playing a role in drug detoxification and potentially in the metabolism of endogenous compounds atlasgeneticsoncology.orgresearchgate.netuniprot.org.

While N-acetyltransferases are broadly involved in the acetylation of amine-containing molecules, the specific enzymatic reactivity of N-ethyl-L-asparagine with Arylamine N-Acetyltransferase 1 (NAT1) or other known acetyltransferases has not been extensively documented in the available literature. The typical substrates for NATs are compounds with arylamine or hydrazine (B178648) functionalities, which differ structurally from the N-alkylated amino acid structure of N-ethyl-L-asparagine frontiersin.orgnih.gov. Although N-acetyl-L-asparagine is known to be a product of N-acetyltransferase activity on L-asparagine hmdb.ca, direct experimental evidence detailing the acetylation of N-ethyl-L-asparagine by NAT1 or related enzymes is not readily apparent. Therefore, its specific role or potential as a substrate for these particular enzymes remains an area requiring further investigation.

Role as a Biochemical Probe in Metabolic Studies

N-ethyl-L-asparagine has been utilized in studies to elucidate biochemical pathways, particularly in microbial systems. Research conducted on the bacterium Pseudomonas stutzeri has provided insights into the metabolic fate of this compound. When labeled with carbon-14 (B1195169) (N4-ethyl-L-[u-14C]asparagine), it was observed to yield identical metabolites to L-[U-14C]aspartate, primarily intermediates of the tricarboxylic acid (TCA) cycle and related amino acids nih.gov.

Cell-free extracts of Pseudomonas stutzeri demonstrated the conversion of the labeled N-ethyl-L-asparagine derivative into [14C]-aspartate. This reaction exhibited an optimal pH of approximately 8.8 ± 0.2 and was not significantly inhibited by unlabeled asparagine or enhanced by unlabeled 2-oxoglutarate. Crucially, no labeled keto acid corresponding to N-ethylasparagine was detected in either whole cells or cell-free extracts, suggesting that the breakdown of N-ethyl-L-asparagine, similar to asparagine, occurs via hydrolysis nih.gov. This metabolic pathway highlights the potential of N-ethyl-L-asparagine as a probe to trace amino acid metabolism and understand enzymatic breakdown processes in specific organisms.

Advanced Bioanalytical Methodologies for N Ethyl L Asparagine Research

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography is the cornerstone of separating N-ethyl-L-asparagine from complex biological matrices. The choice of technique depends on the required sensitivity, resolution, and throughput.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives, including N-alkylated analogs like N-ethyl-L-asparagine. The separation is typically achieved on a reversed-phase column, such as a C18 column spkx.net.cn. Given that N-ethyl-L-asparagine lacks a strong chromophore, derivatization is often necessary for UV-Vis detection spkx.net.cnmdpi.com. A common pre-column derivatization agent is o-phthalaldehyde (OPA), which reacts with the primary amine group of N-ethyl-L-asparagine to form a highly fluorescent isoindole derivative, allowing for sensitive detection spkx.net.cnoup.comnih.gov.

Alternatively, post-column derivatization with reagents like ninhydrin can be employed. This method involves separating the underivatized amino acid first, followed by a reaction with ninhydrin to produce a colored compound detectable at specific wavelengths pickeringlabs.comnih.gov. For instance, in the analysis of the related compound L-theanine, a cation-exchange column is used for separation, followed by post-column reaction with ninhydrin and detection at 570 nm for primary amino acids pickeringlabs.comnih.gov. This approach offers high reproducibility and selectivity for amino acids in complex samples pickeringlabs.com.

Table 1: Illustrative HPLC Parameters for the Analysis of N-Alkylated Amino Acids (Adapted from L-Theanine Analysis)

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 250 mm, 5µm) or Cation-Exchange (4.6 x 75 mm) |

| Mobile Phase (Reversed-Phase) | Gradient of ammonium acetate and acetonitrile/methanol spkx.net.cn |

| Mobile Phase (Cation-Exchange) | Lithium buffer gradient pickeringlabs.com |

| Flow Rate | 0.55 - 1.0 mL/min spkx.net.cnpickeringlabs.com |

| Detection | UV-Vis at 338 nm (pre-column OPA derivatization) spkx.net.cn or 570 nm (post-column ninhydrin) pickeringlabs.com |

| Derivatization Reagent | o-phthalaldehyde (pre-column) spkx.net.cn or Ninhydrin (post-column) pickeringlabs.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). UPLC methods are particularly advantageous for the analysis of low-concentration metabolites in complex biological fluids.

For compounds like N-ethyl-L-asparagine, a UPLC system coupled with a photodiode array (PDA) or fluorescence (FLR) detector after derivatization would provide a high-throughput and sensitive analytical method. A study on L-asparaginase, the enzyme that hydrolyzes L-asparagine, utilized UPLC for purity analysis, demonstrating its applicability in separating proteins and potentially small molecules like amino acid derivatives with high efficiency ymerdigital.comresearchgate.net. The principles of UPLC analysis for L-asparagine, often involving derivatization, are directly transferable to N-ethyl-L-asparagine nih.gov.

Ion-exchange chromatography (IEC) separates molecules based on their net charge. This technique is highly effective for the separation of amino acids, which are zwitterionic. N-ethyl-L-asparagine, with its primary amine and carboxylic acid groups, can be readily separated using either cation-exchange or anion-exchange resins. In cation-exchange chromatography, the stationary phase is negatively charged, and a low pH mobile phase is used to ensure the amino acids have a net positive charge and bind to the column. Elution is then achieved by increasing the pH or the salt concentration of the mobile phase pickeringlabs.com. This technique has been successfully applied to the separation of L-theanine from other amino acids in tea extracts pickeringlabs.com.

Paper chromatography, though a more classical technique, has been documented for the analysis of N-ethyl-L-asparagine. In a study on its synthesis and purification, paper chromatography was used to separate N-ethyl-L-asparagine from reactants and byproducts like aspartic acid and asparagine tandfonline.com. The separation was carried out using a solvent system of n-butanol-acetic acid-water (90:10:29 by volume), with subsequent detection using ninhydrin tandfonline.com.

Coupled Chromatographic-Mass Spectrometric Detection (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and highly sensitive quantification of N-ethyl-L-asparagine. This technique does not always require derivatization, as the mass spectrometer can detect the native compound. The liquid chromatography system (either HPLC or UPLC) separates N-ethyl-L-asparagine from other components in the sample, which then enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the molecular weight of N-ethyl-L-asparagine is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity. For L-asparagine, UPLC-MS/MS methods have been developed for its quantification in human plasma, with detection limits in the low µM range nih.gov. Similar methodologies could be readily adapted for N-ethyl-L-asparagine, with the specific precursor and product ions being optimized for this compound.

Table 2: Predicted LC-MS/MS Parameters for N-ethyl-L-asparagine Analysis

| Parameter | Value/Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (M+H)+ | m/z 161.09 |

| Potential Product Ions | Fragmentation of the ethylamino and carboxamide groups |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Chromatography | Reversed-Phase UPLC |

Spectrophotometric and Fluorometric Assays for Derivative Detection

Spectrophotometric and fluorometric assays are commonly used for the quantification of amino acids following a derivatization reaction that yields a colored or fluorescent product. As mentioned, ninhydrin is a classic reagent that reacts with most amino acids to produce a deep purple color (Ruhemann's purple), which can be quantified spectrophotometrically around 570 nm.

For enhanced sensitivity, fluorometric detection is preferred. The reaction of N-ethyl-L-asparagine with o-phthalaldehyde (OPA) in the presence of a thiol reagent (like 2-mercaptoethanol) produces a highly fluorescent isoindole derivative oup.comnih.gov. This allows for detection at the picomole level. The fluorescence is typically measured with an excitation wavelength around 340-360 nm and an emission wavelength around 455 nm nih.gov.

Table 3: Common Reagents for Spectrophotometric and Fluorometric Detection of Amino Acids

| Reagent | Detection Method | Wavelength (nm) | Advantages |

|---|---|---|---|

| Ninhydrin | Spectrophotometry | 570 (primary amines) | Robust, well-established pickeringlabs.com |

| o-Phthalaldehyde (OPA) | Fluorometry | Ex: ~340, Em: ~455 | High sensitivity, rapid reaction oup.comnih.gov |

| 4-Dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl) | Spectrophotometry | ~436 | Stable derivatives, visible light detection mdpi.com |

Chemical Derivatization Strategies for Enhanced Detection and Separation

Chemical derivatization is a key strategy in the analysis of N-ethyl-L-asparagine for several reasons: to introduce a chromophore or fluorophore for detection, to improve chromatographic separation, and to increase the volatility for gas chromatography (GC) analysis.

For HPLC with UV/Fluorescence Detection: As discussed, OPA and ninhydrin are standard derivatizing agents oup.compickeringlabs.com. Other reagents include dansyl chloride and dabsyl chloride (DABS-Cl), which react with the primary amine to yield highly colored or fluorescent derivatives mdpi.com. DABS-Cl has been successfully used for the HPLC determination of L-theanine and GABA, producing stable derivatives that can be detected in the visible range mdpi.com.

For Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the polarity of N-ethyl-L-asparagine must be reduced, and its volatility increased. This is achieved through derivatization, often involving silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogens on the amine, carboxylic acid, and amide groups to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. These derivatives are volatile and thermally stable, making them suitable for GC-MS analysis tandfonline.comtandfonline.com. A study detailed a method for the direct analysis of asparagine and glutamine as their trimethylsilyl derivatives of thiazolinones, avoiding hydrolysis of the amide side chain tandfonline.comtandfonline.com.

For Chiral Separations: To separate the L- and D-enantiomers of N-ethyl-asparagine, a chiral derivatizing agent can be used. For instance, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or its analogs react with the amino acid to form diastereomers that can be separated on a standard reversed-phase HPLC column nih.gov. This approach is crucial for studying the stereospecificity of biological processes involving N-ethyl-L-asparagine.

Emerging Research Perspectives and Methodological Advancements

Development of N-ethyl-L-asparagine as a Specific Biochemical Reagent or Probe

The utility of N-ethyl-L-asparagine as a specific biochemical tool has been demonstrated through its application as a probe to investigate metabolic pathways. A key example of this is the use of radiolabeled N-ethyl-L-[u-14C]asparagine to trace the metabolic fate of the compound in the bacterium Pseudomonas stutzeri. In these studies, researchers were able to follow the radioactive carbon tag as the molecule was processed by the cell.

This work revealed that N-ethyl-L-asparagine is converted into L-aspartate by cell-free extracts of the bacterium. The breakdown pathway was shown to be hydrolysis of the ethyl-amide group, a mechanism analogous to the hydrolysis of L-asparagine itself. By using the labeled compound, it was determined that the metabolites were primarily intermediates of the tricarboxylic acid (TCA) cycle and related amino acids, effectively mapping the compound's downstream biochemical journey. This use of a labeled derivative showcases its potential as a specific probe for interrogating enzyme activity and metabolic flux in defined biological systems.

Interdisciplinary Approaches Combining Synthesis, Computation, and Biochemistry

A comprehensive understanding of N-ethyl-L-asparagine necessitates an interdisciplinary approach that integrates chemical synthesis, computational modeling, and biochemical evaluation. While comprehensive studies focusing solely on N-ethyl-L-asparagine are emerging, the framework for such research is well-established through work on related asparagine analogs.

Synthesis: The process begins with the chemical synthesis of N-ethyl-L-asparagine and its derivatives. Methodologies for creating N4-substituted asparagine analogs are established, often involving the reaction of a protected aspartic acid precursor, such as phthalylaspartic anhydride, with the desired amine (in this case, ethylamine), followed by deprotection. nih.gov This allows for the creation of the specific molecule for study.

Computation: Before or in parallel with biochemical testing, computational methods are employed to predict the molecule's properties. Techniques like Density Functional Theory (DFT) can be used to model the optimized molecular structure, calculate acidity constants (pKa values), and analyze the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gaps. scielo.brmdpi.com These theoretical calculations provide insights into the compound's stability, reactivity, and potential interaction sites, guiding subsequent biochemical experiments. nih.gov

Biochemistry: The synthesized compound is then subjected to biochemical evaluation. This involves testing its activity as a substrate or inhibitor for specific enzymes, such as asparaginase, in controlled in vitro systems. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformation of the molecule and its potential to adopt specific structures, such as an Asx-turn, which can be crucial for binding to an enzyme's active site. acs.org The combination of these three pillars—synthesis to create the tool, computation to predict its behavior, and biochemistry to validate its function—provides a powerful and holistic research strategy.

Exploration in Defined in vitro Biochemical Systems

The behavior of N-ethyl-L-asparagine has been examined in defined in vitro biochemical systems to elucidate its interaction with enzymes and its metabolic processing. A pivotal study utilized cell-free extracts from Pseudomonas stutzeri to investigate the enzymatic conversion of N-ethyl-L-asparagine. acs.org This in vitro system, free from the complexity of a whole-cell environment, allowed for a focused analysis of the specific biochemical reaction.

The research demonstrated that the labeled derivative is converted into aspartate, with the reaction showing an optimal pH of 8.8 ± 0.2. acs.org Notably, the reaction was not inhibited by the presence of unlabeled L-asparagine, suggesting that the enzyme responsible may have a distinct affinity for the N-ethylated form or that the experimental concentrations were not sufficient to demonstrate competitive inhibition. acs.org This type of cell-free system is crucial for characterizing the fundamental biochemical properties of a compound and the enzymes that act upon it.

The table below summarizes findings from a study on the breakdown of N-ethyl-L-asparagine in a bacterial system, which is a key example of its exploration in an in vitro setting.

| Parameter | Observation | Source |

| System | Cell-free extracts of Pseudomonas stutzeri | acs.org |

| Substrate | N4-Ethyl-L-[u-14C]asparagine | acs.org |

| Product | [14C]-Aspartate | acs.org |

| Reaction Type | Hydrolysis | acs.org |

| Optimum pH | 8.8 ± 0.2 | acs.org |

| Effect of L-asparagine | No inhibition observed | acs.org |

This interactive table summarizes key findings from the in vitro biochemical exploration of N-ethyl-L-asparagine.

Advanced Enzyme Engineering for N-ethyl-L-asparagine Specificity

While enzymes that naturally process N-ethyl-L-asparagine exist, there is significant interest in developing highly specific enzymes for potential therapeutic or industrial applications. Advanced enzyme engineering techniques offer a pathway to create novel enzymes with tailored substrate specificities. Methodologies such as directed evolution and site-directed mutagenesis are at the forefront of this effort.

Directed evolution mimics natural selection in a laboratory setting. It involves creating a large library of enzyme variants through random mutagenesis, followed by a high-throughput screening process to identify mutants with the desired activity—in this case, enhanced specificity for N-ethyl-L-asparagine over its natural counterpart, L-asparagine, or other analogs like L-glutamine.

Site-directed mutagenesis is a more rational design approach, where specific amino acid residues in an enzyme's active site are intentionally replaced. By analyzing the three-dimensional structure of an enzyme like L-asparaginase, researchers can predict which residues are critical for substrate binding and catalysis. For example, modifying residues that form the binding pocket could accommodate the bulkier ethyl group of N-ethyl-L-asparagine while potentially excluding the smaller L-asparagine. Such engineering efforts have successfully produced L-asparaginase mutants with significantly higher specific activity and reduced activity towards other substrates like glutamine. nih.gov These same principles can be applied to engineer an enzyme that is highly specific for N-ethyl-L-asparagine.

Application of Artificial Intelligence and Machine Learning in Predicting N-ethyl-L-asparagine Interactions

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for predicting molecular interactions, thereby accelerating research and reducing the need for extensive experimental work. For N-ethyl-L-asparagine, these computational approaches can be applied to predict its potential binding partners and interaction profiles.

ML models, such as random forest algorithms, have been successfully used to predict the likelihood and rate of post-translational modifications on asparagine residues within proteins. scielo.brmdpi.com These models are trained on large datasets containing information about the local amino acid sequence, structural features, and solvent accessibility. A similar approach could be developed for N-ethyl-L-asparagine. By creating a dataset of its known interactions with enzymes or proteins, an ML model could be trained to recognize the key molecular features that govern these interactions.

Such a model could then screen entire proteomes to identify potential new protein targets for N-ethyl-L-asparagine or predict how its incorporation into a peptide might affect protein structure and function. The parameters used in these models often include physicochemical properties of neighboring amino acids and structural determinants, which could be adapted to account for the presence of the N-ethyl group. scielo.br This predictive power can prioritize candidates for subsequent in vitro and in vivo validation, making the research process more efficient. nih.gov

The table below lists some of the parameters that are typically used in machine learning models to predict amino acid interactions and modifications, which could be adapted for N-ethyl-L-asparagine.

| Parameter Category | Example Parameters | Potential Application for N-ethyl-L-asparagine | Source |

| Sequence-Based | Identity of neighboring residues (N-1, N+1) | Predicting enzyme active site compatibility | scielo.br |

| Structure-Based | Secondary structure (helix, sheet, coil) | Assessing how local protein structure influences binding | scielo.br |

| Physicochemical | Solvent accessible surface area (SASA) | Determining the likelihood of interaction based on exposure | scielo.br |

| Conformational | Side-chain dihedral angles (chi1, chi2) | Modeling the optimal orientation for enzymatic catalysis | scielo.br |

This interactive table outlines potential parameters for an AI/ML model designed to predict N-ethyl-L-asparagine interactions.

Q & A

Basic: What analytical techniques are recommended for characterizing N-ethyl-L-asparagine in synthetic studies?

Methodological Answer:

For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to resolve ethyl and asparagine backbone signals. Pair this with high-resolution mass spectrometry (HRMS) to verify molecular weight and purity. Chromatographic methods like reverse-phase HPLC or UPLC with UV/vis detection are critical for assessing purity (>98%) and isolating isomers . Ensure raw spectral data (e.g., integration values, coupling constants) are included in supplementary materials for reproducibility .

Basic: How can researchers validate the stability of N-ethyl-L-asparagine under varying storage conditions?

Methodological Answer:

Design accelerated stability studies using controlled temperature (±2°C) and humidity (±5% RH) chambers. Sample aliquots at intervals (e.g., 0, 1, 3, 6 months) and analyze via HPLC-UV for degradation products. Use Arrhenius kinetics to extrapolate shelf-life at standard conditions. Document deviations in storage parameters and statistical confidence intervals for degradation rates .

Advanced: How should experimental protocols be optimized to resolve low yields in N-ethyl-L-asparagine synthesis?

Methodological Answer:

Systematically test reaction variables (e.g., pH, temperature, solvent polarity) using a fractional factorial design to identify critical factors. Employ LC-MS to monitor intermediate formation and side reactions. For enzymatic methods, screen immobilized enzyme libraries and quantify kinetic parameters (Km, Vmax) to optimize biocatalytic efficiency . Validate improvements through triplicate runs and ANOVA comparisons with original yields .

Advanced: What strategies address contradictions in reported bioactivity data for N-ethyl-L-asparagine across studies?

Methodological Answer:

Perform meta-analysis of published datasets, focusing on variables like cell line specificity (e.g., HEK293 vs. HepG2), assay conditions (e.g., serum-free vs. serum-containing media), and metabolite interference. Replicate conflicting experiments under standardized protocols, including positive/negative controls. Use Bland-Altman plots to quantify inter-study variability and identify systematic biases .

Basic: What statistical approaches are essential for dose-response studies involving N-ethyl-L-asparagine?

Methodological Answer:

Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Include replicates (n ≥ 3) and report variability as SEM or 95% CI. For toxicity assays, use Probit analysis for LD₅₀ determination. Validate normality assumptions with Shapiro-Wilk tests and address outliers via Grubbs’ method .

Advanced: How can isotopic labeling improve metabolic tracing of N-ethyl-L-asparagine in vivo?

Methodological Answer:

Synthesize ¹³C- or ¹⁵N-labeled analogs to track incorporation into downstream metabolites (e.g., TCA cycle intermediates). Use LC-MS/MS with selected reaction monitoring (SRM) for high-sensitivity detection. Normalize isotopic enrichment against natural abundance controls and correct for mass isotopomer distribution .

Basic: What safety protocols are critical when handling N-ethyl-L-asparagine in laboratory settings?

Methodological Answer:

Follow GHS-compliant PPE guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps. Store in airtight containers at -20°C, segregated from incompatible reagents. Document emergency procedures for spills (e.g., neutralization with absorbent materials) and exposure (e.g., eye irrigation protocols) .

Advanced: How should researchers design a robust sampling plan for N-ethyl-L-asparagine quantification in heterogeneous biological matrices?

Methodological Answer:

Implement stratified random sampling to account for matrix variability (e.g., tissue types, lipid content). Determine minimum sample size via power analysis (α=0.05, β=0.2). Validate extraction efficiency using spike-recovery experiments (80–120% acceptable range) and calibrate against matrix-matched standards to correct for ion suppression/enhancement in LC-MS .

Basic: What criteria define a well-formulated research question for studying N-ethyl-L-asparagine’s role in cellular metabolism?

Methodological Answer: A strong question specifies variables (e.g., “How does N-ethyl-L-asparagine modulate mTOR signaling in nutrient-starved HeLa cells?”), aligns with gaps in existing literature (e.g., conflicting reports on asparagine derivatives), and permits testable hypotheses. Avoid overly broad phrasing; instead, narrow the scope using organism, pathway, or condition .

Advanced: How can machine learning models enhance structure-activity relationship (SAR) predictions for N-ethyl-L-asparagine derivatives?

Methodological Answer:

Curate a dataset of analogs with annotated bioactivity (IC₅₀, Ki) and molecular descriptors (e.g., LogP, polar surface area). Train random forest or neural network models using k-fold cross-validation. Prioritize interpretable features (SHAP values) to guide synthetic modifications. Validate predictions with orthogonal assays (e.g., SPR binding kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.